

# animal model toxicity testing meso-zeaxanthin NOAEL

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## Compound Focus: Meso-Zeaxanthin

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## Introduction to Meso-zeaxanthin Toxicology

**Meso-zeaxanthin** (3R,3'S-zeaxanthin) is a xanthophyll carotenoid of significant interest in nutritional science and ophthalmology, notably as one of the three primary carotenoids that constitute the macular pigment of the human retina alongside lutein and zeaxanthin [1]. Unlike its isomers, **meso-zeaxanthin** is not typically abundant in the common human diet but is found in specific tissues of marine organisms and can be produced industrially from lutein [1]. Its potential for dietary supplementation, particularly for supporting eye health, necessitates a thorough safety evaluation in accordance with regulatory standards. This document consolidates the critical toxicological data from key animal studies, including the No-Observed-Adverse-Effect Level (NOAEL), and provides detailed experimental protocols for researchers conducting safety assessments.

## Summary of Toxicological Findings

The following tables summarize the quantitative outcomes from pivotal toxicity studies on **meso-zeaxanthin**.

*Table 1: Overview of Key Toxicity Studies for Meso-zeaxanthin*

Study Type	Species	Duration	Route	NOAEL (mg/kg bw/day)	Key Findings
Subchronic Toxicity [2] [3]	Han Wistar Rat	13 weeks + 4-week recovery	Oral Gavage	>200	No compound-related clinical, biochemical, or pathological signs.
Subchronic Toxicity [4]	Sprague-Dawley (SD) Rat	13 weeks	Oral Gavage	300	No adverse effects in hematology, clinical chemistry, or histopathology.
Acute Oral Toxicity [4]	SD Rat & ICR Mouse	Single dose	Oral Gavage	>10,000 (MTD*)	No mortality or adverse effects observed.
Genotoxicity (Ames Test) [2] [3]	<i>Salmonella typhimurium</i> & <i>E. coli</i>	-	<i>In vitro</i>	<b>Non-mutagenic</b> (up to 5000 µg/plate)	No increase in revertant colonies, with or without metabolic activation.

\*MTD: Maximum Tolerated Dose

Table 2: Clinical Pathology Parameters Monitored in Subchronic Rat Studies

Category	Specific Parameters Measured
Hematology	Hemoglobin, Hematocrit, Erythrocyte/Leukocyte counts, Clotting time [3] [4]
Clinical Chemistry	Albumin, Globulin, Total Protein, ALT, AST, ALP, Creatinine, Urea, Glucose, Cholesterol [3] [4]
Histopathology	Comprehensive examination of major organs (e.g., liver, kidneys, heart, spleen, GI tract, reproductive organs) [3] [4]

## Detailed Experimental Protocols

## Protocol 1: 13-Week Subchronic Oral Toxicity Study in Rats

This protocol is adapted from the OECD Guideline for Testing of Chemicals and the studies by Thurnham & Howard (2013) and Xu et al. (2013) [2] [3] [4].

### 1. Test System

- **Species and Strain:** Han Wistar or Sprague-Dawley rats.
- **Age and Weight:** Young adults, 8-9 weeks old at study initiation.
- **Group Size and Assignment:** At least 10 rats per sex per group, randomly assigned to control and treatment groups.
- **Housing:** Animals housed individually under standard laboratory conditions (controlled temperature, humidity, 12-hour light/dark cycle). Feed and water are provided *ad libitum*.

### 2. Test Article and Formulation

- **Test Article:** High-purity **meso-zeaxanthin** concentrate ( $\geq 85-98\%$  purity).
- **Vehicle:** Corn oil or another suitable vehicle.
- **Formulation:** The test article is dissolved/suspended in the vehicle at concentrations required to deliver the target doses (e.g., 2, 20, and 200 mg/kg bw/day). Formulation stability and homogeneity must be verified analytically [3] [4].

### 3. Study Design

- **Groups:**
  - Group 1: Vehicle control (e.g., corn oil).
  - Group 2: Low-dose **meso-zeaxanthin** (e.g., 2 mg/kg bw/day).
  - Group 3: Mid-dose **meso-zeaxanthin** (e.g., 20 mg/kg bw/day).
  - Group 4: High-dose **meso-zeaxanthin** (e.g., 200-300 mg/kg bw/day).
- **Dosing Regimen:** Daily administration via oral gavage at a constant volume (e.g., 5-10 mL/kg body weight). The control group receives the vehicle only.
- **Duration:** 13 consecutive weeks, with a subset of animals from the control and high-dose groups retained for a 4-week post-treatment recovery period to assess reversibility of any potential effects [2] [3].

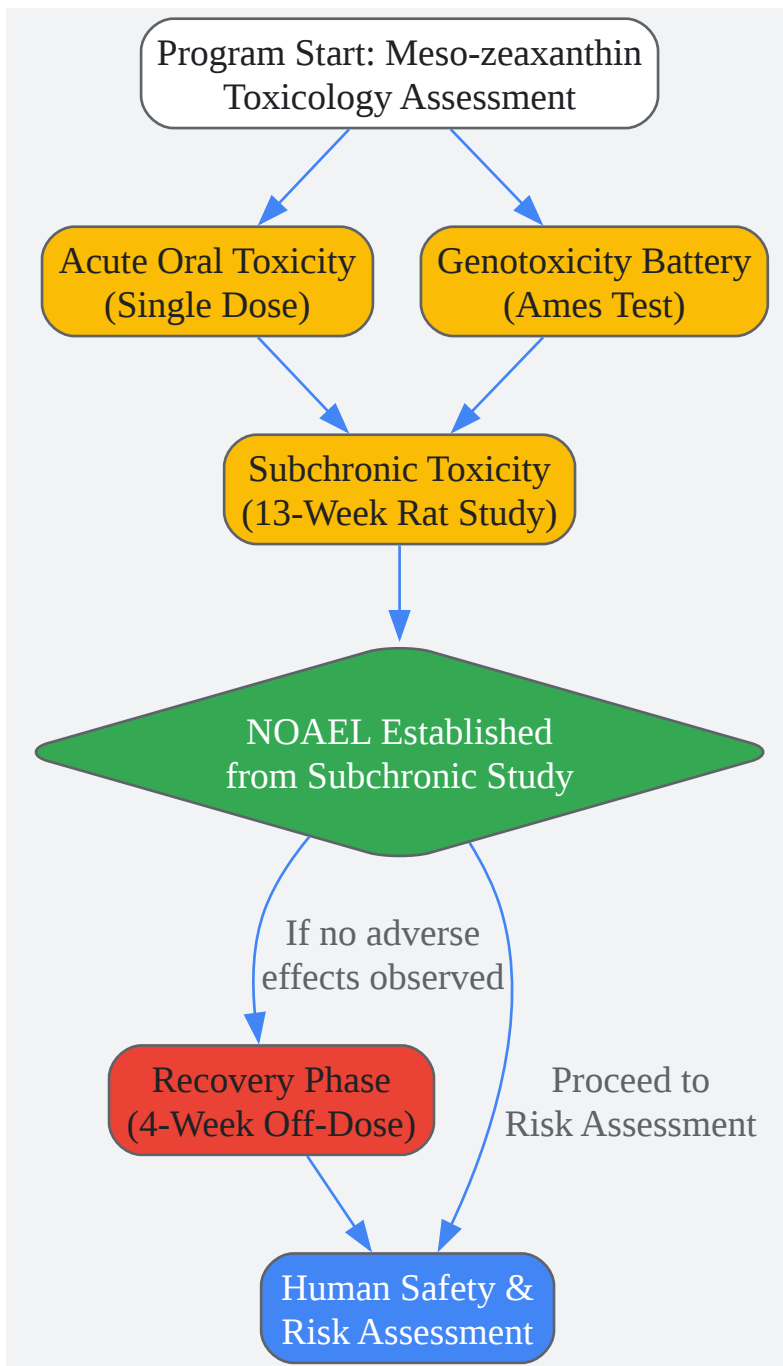
### 4. In-life Observations and Measurements

- **Clinical Observations:** Twice-daily checks for mortality and moribundity. Detailed weekly observations for signs of toxicity, changes in skin, fur, eyes, mucous membranes, and alterations in activity or behavior.
- **Body Weight and Food Consumption:** Recorded and measured weekly.

## 5. Terminal Procedures and Analysis

- **Blood Collection:** At termination, blood is collected via a designated method (e.g., retro-orbital plexus under anesthesia or from the abdominal aorta) for hematology and clinical chemistry analysis (see Table 2).
- **Necropsy:** A full gross necropsy is performed on all animals.
- **Organ Weights:** Key organs (e.g., liver, kidneys, adrenals, heart, spleen, brain, reproductive organs) are weighed.
- **Histopathology:** Preserved tissues from all animals in the control and high-dose groups are processed, sectioned, stained with Hematoxylin and Eosin (H&E), and examined microscopically. Tissues from lower-dose groups are examined if effects are seen at higher doses [3] [4].

The workflow and key decision points for the toxicology assessment program are outlined below.



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## Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This protocol follows OECD Guideline 471 and was used to assess the potential genotoxicity of **meso-zeaxanthin** [2] [3].

## 1. Test Strains

- *Salmonella typhimurium* strains TA98, TA100, TA1535, and TA1537.
- *Escherichia coli* strain WP2uvrA.

## 2. Metabolic Activation

- The test is performed both in the presence and absence of a metabolic activation system (S9 mix, typically derived from rat liver induced with Aroclor 1254).

## 3. Dose Levels and Application

- **Test Article: Meso-zeaxanthin**, dissolved in a suitable solvent like DMSO.
- **Dose Levels:** A minimum of five dose levels are tested, ranging from 10 to 5000 µg/plate.
- **Controls:** Concurrent vehicle (negative) and known mutagen (positive) controls are included for each strain and condition.

## 4. Procedure

- The test strains, S9 mix (where applicable), and the test article are incubated with a limited amount of histidine/tryptophan (top agar) and poured onto minimal glucose agar plates.
- After incubation at 37°C for 48-72 hours, the number of revertant colonies per plate is counted manually or automatically.
- **Criteria for Positive Result:** A twofold or greater increase in revertant colonies compared to the vehicle control, and/or a dose-related response, is considered a positive mutagenic effect [2] [3].

# Data Interpretation and Conclusion

The consistent findings across multiple studies demonstrate a favorable toxicological profile for **meso-zeaxanthin**. The **NOAEL from a robust 13-week rat study is >200 mg/kg bw/day** [2] [3], with another study confirming a NOAEL of 300 mg/kg bw/day [4]. The absence of mutagenic activity in the Ames test indicates no genotoxic concerns at the tested concentrations.

For human safety assessment, the application of a 100-fold safety factor to the rat NOAEL of 300 mg/kg bw/day has been used to suggest an **Acceptable Daily Intake (ADI) of 3 mg/kg bw/day** [4]. This ADI is substantially higher than the doses used in typical dietary supplements (often around 10 mg/day for adults), indicating a wide margin of safety [1] [3].

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